

3,6-Diiodo-9-phenyl-9H-carbazole molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Diiodo-9-phenyl-9H-carbazole

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An In-depth Technical Guide to the Molecular Structure and Conformation of **3,6-Diiodo-9-phenyl-9H-carbazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of **3,6-Diiodo-9-phenyl-9H-carbazole**. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from closely related, structurally characterized analogues and computational studies to construct a highly accurate and predictive model. We will delve into the stereoelectronic properties, preferred conformations, and the scientific rationale behind its structural attributes. This guide also outlines a robust synthetic protocol and expected spectroscopic signatures, offering a holistic view for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Carbazole Scaffold

The carbazole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced organic materials.^[1] Its rigid, planar structure and rich electron density make it an excellent platform for developing hole-transporting materials in

Organic Light-Emitting Diodes (OLEDs), as well as a versatile pharmacophore in drug discovery. The introduction of heavy atoms like iodine at the 3 and 6 positions, and a phenyl group at the 9-position, significantly modulates the molecule's electronic properties, solubility, and solid-state packing, making **3,6-Diiodo-9-phenyl-9H-carbazole** a compound of considerable interest.

This guide will provide an in-depth exploration of its three-dimensional structure and conformational preferences, which are critical determinants of its function in any application.

Molecular Structure: A Composite Analysis

To elucidate the structure of **3,6-Diiodo-9-phenyl-9H-carbazole**, we will integrate high-resolution crystallographic data from two key analogues: 3,6-Diiodo-9H-carbazole[2][3] for the core carbazole framework and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole[4] for the orientation of the N-phenyl group.

The 3,6-Diiodocarbazole Core

The foundational carbazole ring system is characterized by its planarity. X-ray diffraction analysis of 3,6-Diiodo-9H-carbazole reveals that the tricyclic aromatic system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.0272 Å.[2][3] The introduction of bulky iodine atoms at the 3 and 6 positions does not significantly distort this planarity. The C-I bonds are only slightly angled with respect to the planes of their corresponding benzene rings. [3]

Key Structural Parameters (Predicted)

The following table summarizes the predicted bond lengths and angles for **3,6-Diiodo-9-phenyl-9H-carbazole**, based on the crystallographic data of its core structure.[2][3]

Parameter	Atom Pair/Triplet	Predicted Value (Å or °)	Justification
Bond Lengths			
C-I	C3-I1, C6-I2	~2.10 Å	Based on analogous C-I bond lengths in tert-butyl 3,6-diiodocarbazole-9-carboxylate (2.092 Å and 2.104 Å). ^[5]
N-C (carbazole)	N9-C4a, N9-C4b	~1.38 Å	Typical N-C bond length in a carbazole ring system.
N-C (phenyl)	N9-C1'	~1.45 Å	Expected single bond character between the nitrogen and the phenyl ring.
C-C (aromatic)	various	1.37 - 1.41 Å	Standard aromatic C-C bond lengths.
Bond Angles			
C-N-C (intra-carbazole)	C4a-N9-C4b	~109°	Consistent with the geometry of a five-membered ring within a fused aromatic system.
C-C-I	C2-C3-I1, C5-C6-I2	~120°	Reflects the sp^2 hybridization of the carbon atoms in the benzene rings.
C4a-N9-C1' / C4b-N9-C1'	~125.5°	The external angles are expected to be larger to accommodate the	

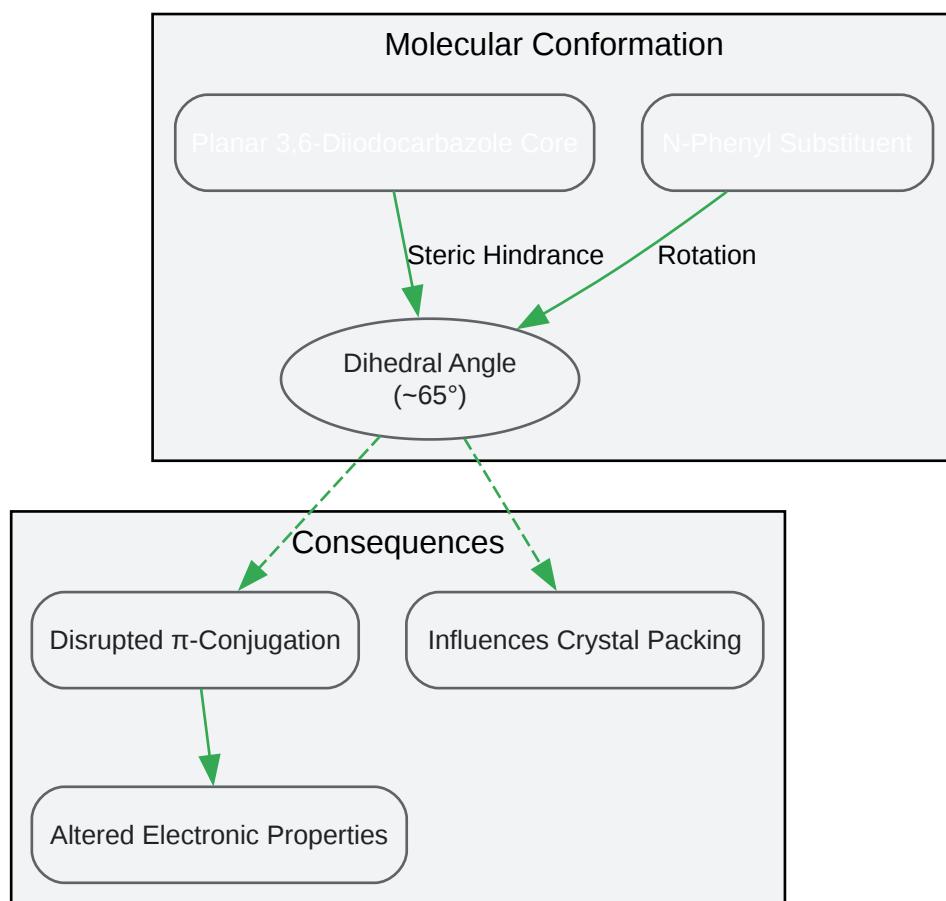
steric bulk of the phenyl group.

Conformational Analysis: The N-Phenyl Torsion

A critical determinant of the overall shape and electronic properties of 9-aryl-carbazoles is the dihedral angle between the carbazole plane and the N-aryl substituent. This rotation is influenced by steric hindrance and electronic effects.

In the crystal structure of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a close analogue, the carbazole plane is inclined with respect to the adjacent phenyl ring at a dihedral angle of 65.0 (3)°.^[4] This significant twist from coplanarity is a common feature in N-aryl carbazoles and arises from the steric clash between the ortho-hydrogens of the phenyl group and the hydrogens on the C1 and C8 positions of the carbazole core. This non-planar conformation disrupts the π -conjugation between the two aromatic systems, which has important implications for the molecule's photophysical properties.

The rotational barrier for the N-C(phenyl) bond is not expected to be prohibitively high, suggesting that in solution, the molecule likely exists as a mixture of rapidly interconverting conformers. However, the energy minimum would correspond to a twisted conformation similar to that observed in the solid state.

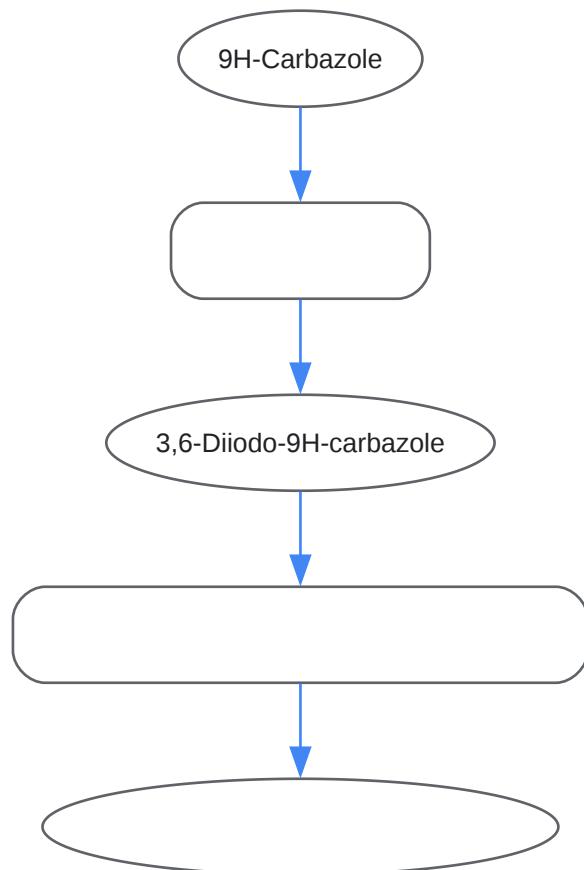


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Caption: Relationship between the carbazole core, N-phenyl ring, and resulting molecular properties.

Proposed Synthesis and Characterization

A reliable synthesis of **3,6-Diiodo-9-phenyl-9H-carbazole** can be achieved through a two-step process starting from 9H-carbazole.



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Caption: Proposed synthetic workflow for **3,6-Diiodo-9-phenyl-9H-carbazole**.

Experimental Protocol

Step 1: Synthesis of 3,6-Diiodo-9H-carbazole[6]

- To a solution of 9H-carbazole (0.1 mol) in glacial acetic acid (150 mL), add potassium iodide (KI, 0.13 mol) and potassium iodate (KIO₃, 0.1 mol).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
- Filter the resulting precipitate, wash thoroughly with water, then with a saturated sodium thiosulfate solution to remove any unreacted iodine, and finally with water again.

- Dry the crude product under vacuum. Recrystallization from a suitable solvent like toluene or ethanol will yield pure 3,6-Diiodo-9H-carbazole.[7]

Step 2: Synthesis of **3,6-Diiodo-9-phenyl-9H-carbazole**

- In an oven-dried flask under an inert atmosphere (e.g., argon), combine 3,6-Diiodo-9H-carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
- Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring by TLC.
- Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized **3,6-Diiodo-9-phenyl-9H-carbazole** can be confirmed by standard spectroscopic methods.

- 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and phenyl rings. The protons on the iodinated carbazole core will likely appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effect of the iodine atoms. The phenyl protons will integrate to 5H and will show characteristic ortho, meta, and para coupling patterns.
- ^{13}C NMR: The carbon atoms directly bonded to iodine (C3 and C6) are expected to have significantly shifted signals due to the heavy atom effect. Relativistic DFT calculations on the

analogous 3,6-diiodo-9-ethyl-9H-carbazole have shown that this effect is substantial and necessary for accurate prediction of their chemical shifts.[1]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of $C_{18}H_{11}I_2N$. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
- UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent (e.g., THF or CH_2Cl_2) is expected to show characteristic $\pi-\pi^*$ transitions of the carbazole and phenyl chromophores.[8]

Conclusion

While the definitive crystal structure of **3,6-Diiodo-9-phenyl-9H-carbazole** awaits experimental determination, a robust and scientifically sound model of its molecular structure and conformation can be constructed through a composite analysis of closely related, crystallographically characterized compounds. The molecule features a planar di-iodinated carbazole core with the N-phenyl ring twisted at a significant dihedral angle of approximately 65°. This structural arrangement has profound implications for its electronic properties and intermolecular interactions. The synthetic and characterization protocols outlined in this guide provide a clear pathway for researchers to access and verify this important molecule for applications in materials science and medicinal chemistry.

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- To cite this document: BenchChem. [3,6-Diiodo-9-phenyl-9H-carbazole molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367484#3-6-diiodo-9-phenyl-9h-carbazole-molecular-structure-and-conformation]

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